

# Avelumab Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CD666    |           |
| Cat. No.:            | B1663166 | Get Quote |

Avelumab is a human monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a key protein in the immune checkpoint pathway.[1][2][3] By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, avelumab helps to restore the immune system's ability to recognize and attack cancer cells.[3] A unique feature of avelumab compared to other immune checkpoint inhibitors is its retention of a native Fc-region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), potentially adding another layer to its anti-tumor activity.[1][3]

This guide provides a comparative analysis of avelumab's success rate, focusing on its performance in key clinical trials and its comparison with other immunotherapies. The data is presented for researchers, scientists, and drug development professionals to offer a clear perspective on its efficacy.

#### **Signaling Pathway of Avelumab**

Avelumab functions by inhibiting the PD-L1 pathway, which is often exploited by cancer cells to evade the immune system. The diagram below illustrates this mechanism.





Click to download full resolution via product page

**Caption:** Avelumab blocks the PD-L1/PD-1 interaction, promoting T-cell activation.

# **Efficacy in Advanced Urothelial Carcinoma**

Avelumab has become a standard-of-care for patients with locally advanced or metastatic urothelial carcinoma (UC) that has not progressed with first-line platinum-based chemotherapy. [4][5] The pivotal Phase III JAVELIN Bladder 100 trial established its efficacy in this maintenance setting.



### **JAVELIN Bladder 100 Trial: Experimental Protocol**

The JAVELIN Bladder 100 study was a multicenter, multinational, randomized, open-label, parallel-arm trial.[6]

- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4-6 cycles of first-line platinumcontaining chemotherapy.[7]
- Randomization: A total of 700 patients were randomized in a 1:1 ratio to two arms.[7]
- Treatment Arms:
  - Arm A: Avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC).[6]
  - Arm B: Best supportive care (BSC) alone.[6]
- Primary Endpoint: Overall Survival (OS) in both the overall population and the PD-L1-positive population.[7]
- Secondary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).
   [7]

The workflow for this trial is outlined in the diagram below.



Click to download full resolution via product page



Caption: Workflow of the JAVELIN Bladder 100 clinical trial.

### **JAVELIN Bladder 100 Efficacy Data**

The trial demonstrated a significant improvement in overall survival with avelumab as a first-line maintenance therapy.[4] With a follow-up of over two years, the benefits remained clinically meaningful.[7]

| Endpoint                                        | Population        | Avelumab +<br>BSC | BSC Alone            | Hazard<br>Ratio (95%<br>CI) | p-value   |
|-------------------------------------------------|-------------------|-------------------|----------------------|-----------------------------|-----------|
| Median<br>Overall<br>Survival                   | Overall           | 23.8<br>months[7] | 15.0<br>months[7]    | 0.76 (0.63-<br>0.91)        | 0.0036[7] |
| PD-L1<br>Positive                               | Not<br>Reached[8] | 17.1<br>months[8] | 0.56 (0.40-<br>0.79) | <0.001[8]                   |           |
| Median<br>Progression-<br>Free Survival         | Overall           | 5.5 months[9]     | 2.1 months[9]        | 0.54 (0.45-<br>0.64)        | <0.0001   |
| PD-L1<br>Positive                               | 5.7 months[8]     | 2.1 months[8]     | 0.56 (0.43-<br>0.73) | -                           |           |
| Objective<br>Response<br>Rate                   | Overall           | 14.3%             | 4.0%                 | -                           | -         |
| 2-Year<br>Overall<br>Survival Rate              | Overall           | 49.8%[7]          | 38.4%[7]             | -                           | -         |
| 2-Year<br>Progression-<br>Free Survival<br>Rate | Overall           | 23.4%[7]          | 7.1%[7]              | -                           | -         |

Data sourced from multiple reports of the JAVELIN Bladder 100 trial.[7][8][9]



# **Comparison with Other Immunotherapies**

Direct head-to-head randomized trials comparing avelumab with other checkpoint inhibitors in the same setting are limited. However, observational and retrospective studies provide some insights, particularly in advanced urothelial carcinoma. One such study is the AVePEm study, which compared avelumab as a first-line maintenance therapy to pembrolizumab as a second-line therapy after disease progression.

# Avelumab vs. Pembrolizumab in Advanced Urothelial Carcinoma

The following table summarizes data from observational studies comparing these two immunotherapies. It is crucial to note the different treatment settings: avelumab was used as maintenance therapy in patients who had not progressed on chemotherapy, while pembrolizumab was administered as a second-line treatment after progression.[10]

| Endpoint                                | Avelumab<br>(1L<br>Maintenanc<br>e) | Pembrolizu<br>mab (2L<br>Therapy) | Hazard<br>Ratio (95%<br>CI) | p-value  | Study                      |
|-----------------------------------------|-------------------------------------|-----------------------------------|-----------------------------|----------|----------------------------|
| Median<br>Overall<br>Survival           | 27<br>months[10]<br>[11]            | 26<br>months[10]<br>[11]          | 0.95 (0.34-<br>2.61)        | 0.92[11] | AVePEm[10]                 |
| Median Progression- Free Survival       | 7.5<br>months[10]<br>[11]           | 5.5<br>months[10]<br>[11]         | -                           | -        | AVePEm[10]                 |
| Median<br>Overall<br>Survival           | 40.9 months                         | 24.9 months                       | -                           | 0.34[12] | Retrospective<br>Study[12] |
| Median<br>Progression-<br>Free Survival | 9.7 months                          | 19.9 months                       | -                           | 0.06[12] | Retrospective<br>Study[12] |

<sup>\*</sup>Note: Survival measured from the start of first-line chemotherapy.[12]



These observational studies suggest that the two immunotherapy strategies showed no significant differences in overall survival and progression-free survival.[10][11] However, another retrospective analysis suggested a trend towards longer overall survival with avelumab maintenance compared to pembrolizumab after disease progression.[12]

## **Efficacy in Other Cancers**

Avelumab has also been evaluated in other malignancies:

- Merkel Cell Carcinoma (MCC): Avelumab is approved for the treatment of metastatic MCC.
   [2]
- Renal Cell Carcinoma (RCC): It is approved in combination with axitinib for the first-line treatment of advanced RCC.[2]
- Head and Neck Cancer (HNSCC): The JAVELIN Head and Neck 100 trial, which evaluated avelumab with chemoradiotherapy in locally advanced HNSCC, was terminated as it was unlikely to show a significant improvement in progression-free survival.[13]

## **Safety and Tolerability**

Across clinical trials, avelumab has demonstrated a manageable safety profile. Common adverse events include fatigue and infusion-related reactions.[3] Immune-related adverse events, such as thyroid dysfunction, pneumonitis, and colitis, can also occur and require careful monitoring.[3] In the JAVELIN Bladder 100 trial, grade 3 or higher adverse events were reported in 47.4% of patients receiving avelumab, compared to 25.2% in the best supportive care alone group.[4]

### Conclusion

Avelumab has a well-established role as a first-line maintenance therapy for patients with advanced urothelial carcinoma who have not progressed on initial platinum-based chemotherapy, significantly improving both overall and progression-free survival. Its dual mechanism of action, involving both PD-L1 blockade and potential ADCC, makes it a noteworthy agent in the immuno-oncology landscape. While direct comparative data from randomized trials against other checkpoint inhibitors is scarce, observational studies in urothelial cancer suggest comparable outcomes to other immunotherapies used in different



lines of treatment. Further research and head-to-head trials will be crucial to fully delineate its comparative efficacy across various tumor types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 4. Maintenance Avelumab New Standard of Care for Advanced Bladder Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 5. The JAVELIN Bladder Medley trial: avelumab-based combinations as first-line maintenance in advanced urothelial carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Avelumab Maintenance Therapy Improves Overall Survival in Advanced or Metastatic Urothelial Carcinoma The ASCO Post [ascopost.com]
- 9. 'Avelumab shows efficacy as maintenance therapy in 1st real-world clinical trial in Asia-Pacific' < Hospital < Article KBR [koreabiomed.com]
- 10. Clinical outcomes of avelumab and pembrolizumab in advanced urothelial cancer: an observational multicenter retro-prospective study on patients undergoing treatment in clinical practice (AVePEm study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical outcomes of avelumab and pembrolizumab in advanced urothelial cancer: an observational multicenter retro-prospective study on patients undergoing treatment in clinical practice (AVePEm study) [frontiersin.org]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- To cite this document: BenchChem. [Avelumab Efficacy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1663166#avelumab-success-rate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com